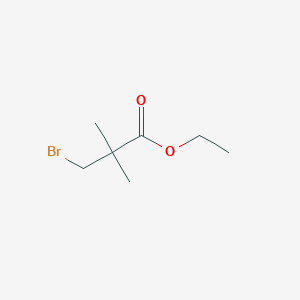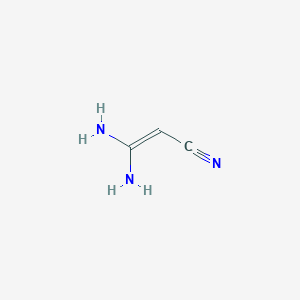
Ethyl 3-bromo-2,2-dimethylpropanoate
Übersicht
Beschreibung
Ethyl 3-bromo-2,2-dimethylpropanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and synthetic methods that could potentially be applied to its synthesis are discussed. For instance, the synthesis of various ethyl esters with bromo substituents and dimethyl groups is a common theme in the provided literature .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of precursors with certain reagents to introduce bromo and methyl groups. For example, a method for synthesizing ethyl esters with bromo substituents involves the oxidation of corresponding acetals, which could be a potential step in the synthesis of Ethyl 3-bromo-2,2-dimethylpropanoate . Another paper describes the synthesis of ethyl esters with dimethyl groups on a quaternary center, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
While the molecular structure of Ethyl 3-bromo-2,2-dimethylpropanoate is not directly analyzed in the papers, related compounds have been studied using various spectroscopic techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy . These techniques could be used to deduce the structure of Ethyl 3-bromo-2,2-dimethylpropanoate by analogy.
Chemical Reactions Analysis
The papers discuss several reactions involving ethyl esters with bromo and methyl groups. For instance, the reductive intramolecular cyclization of ethyl bromo esters is catalyzed by nickel complexes . Additionally, the reaction of ethyl vinyl ether-dibromocarbene adducts with electrophiles to give substituted cyclopropanes is mentioned . These reactions could potentially be applied to or affect the reactivity of Ethyl 3-bromo-2,2-dimethylpropanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-2,2-dimethylpropanoate can be inferred from related compounds. For example, the thermodynamic parameters of similar ethyl esters suggest that their formation is exothermic and spontaneous at room temperature . The vibrational analysis and molecular interactions of these compounds are also discussed, which could provide insights into the properties of Ethyl 3-bromo-2,2-dimethylpropanoate .
Wissenschaftliche Forschungsanwendungen
Electroreductive Radical Cyclization
Ethyl 3-bromo-2,2-dimethylpropanoate is used in electroreductive intramolecular cyclization processes. For example, it has been involved in reactions catalyzed by nickel(I) tetramethylcyclam electrogenerated at carbon cathodes in dimethylformamide. This method efficiently promotes cyclization through one-electron cleavage of the carbon-bromine bond, forming radical intermediates that lead to various cyclic compounds (Esteves et al., 2005).
Odor Threshold Studies
Research on the odor thresholds of various branched esters, including ethyl 3-bromo-2,2-dimethylpropanoate, has been conducted. These studies help understand the sensory properties of these compounds, which is valuable in food science and technology (Takeoka et al., 1995).
Synthesis of Quinoxalyl Aryl Ketones
This compound has been used in the synthesis of quinoxalyl aryl ketones. Specifically, it's involved in condensation reactions leading to high yields of these ketones, useful in various chemical syntheses (Gorbunova & Mamedov, 2006).
Electrosynthesis Methods
Ethyl 3-bromo-2,2-dimethylpropanoate is also used in electrosynthesis methods. It undergoes direct electrochemical reduction at vitreous carbon cathodes in dimethylformamide. This process yields various esters and furan derivatives, demonstrating the compound's versatility in electrochemical reactions (Esteves et al., 2003).
Formation of Substituted Heterocycles
The compound plays a role in the formation of highly substituted furan, thiophene, pyrrole, and 2-aminothiazole derivatives. These reactions demonstrate its utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Metwally, 2007).
Safety and Hazards
Ethyl 3-bromo-2,2-dimethylpropanoate is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and use explosion-proof equipment . It is also recommended to keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSCUZSVZULTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290845 | |
| Record name | Ethyl 3-bromo-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2,2-dimethylpropanoate | |
CAS RN |
2843-18-7 | |
| Record name | Ethyl 3-bromo-2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2843-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-BROMO-2,2-DIMETHYLPROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B3041271.png)
![6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3041273.png)

![N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide](/img/structure/B3041275.png)

![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide](/img/structure/B3041282.png)

![(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3041284.png)
![2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B3041285.png)
![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)
![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)
![5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3041291.png)
